
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt is a bicyclic compound featuring two fused pyrimidine rings. This compound is part of the pyrimidopyrimidine family, known for its unique structural properties and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization . The reaction is usually carried out under reflux conditions in solvents like xylene, with the addition of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrimidine N-oxides, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can intercalate with nucleic acids, disrupting their normal function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Exhibits significant antimicrobial properties.
Uniqueness
1,5-Dihydropyrimido(5,4-d)pyrimidine-2,4,6,8(3H,7H)-tetrone, disodium salt stands out due to its unique bicyclic structure and the presence of multiple reactive sites, making it highly versatile for various chemical modifications and applications .
Properties
CAS No. |
36926-29-1 |
|---|---|
Molecular Formula |
C6H2N4Na2O4 |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
disodium;6,8-dioxo-5H-pyrimido[5,4-d]pyrimidine-2,4-diolate |
InChI |
InChI=1S/C6H4N4O4.2Na/c11-3-1-2(8-6(14)9-3)4(12)10-5(13)7-1;;/h(H2,7,10,12,13)(H2,8,9,11,14);;/q;2*+1/p-2 |
InChI Key |
XBAMBBHNQXIYOI-UHFFFAOYSA-L |
Canonical SMILES |
C12=C(C(=O)NC(=O)N1)N=C(N=C2[O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


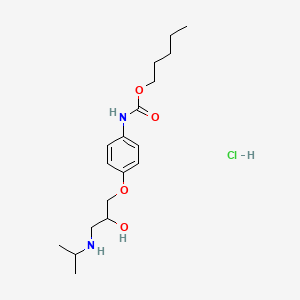
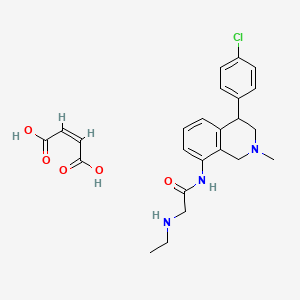

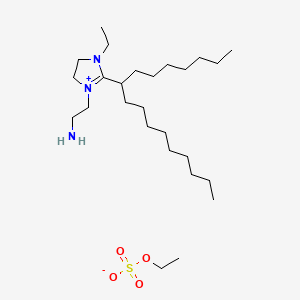



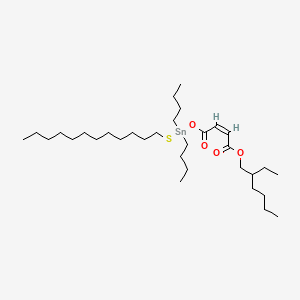
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
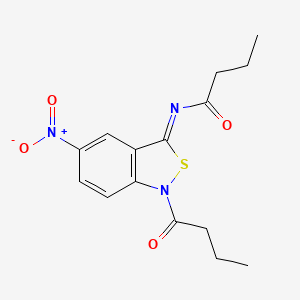
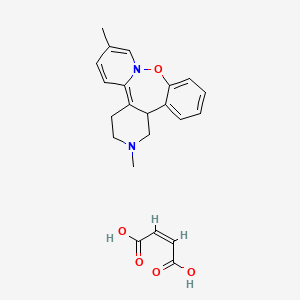
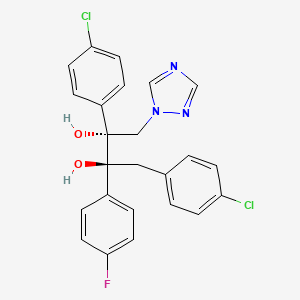
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![4,6-Dihydro-9-methoxy-1,2,5-trimethyl-3H-pyrido[4,3-B]carbazolium chloride](/img/structure/B12694121.png)
